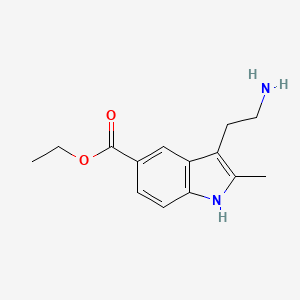
1-シクロプロピル-4-(ピペリジン-4-カルボニル)ピペラジン
説明
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬試験
1-シクロプロピル-4-(ピペリジン-4-カルボニル)ピペラジン: は、高品質な参照標準として製薬試験で使用されています 。参照標準は、医薬品製品の同一性、品質、純度、効力を保証するために不可欠です。
タンパク質分解研究
この化合物は、標的タンパク質分解のための分子の合成における構成要素として役立ちます。 特に、薬物発見のための有望なアプローチであるPROTAC®(プロテオリシス標的キメラ)研究で使用されています .
ピルビン酸キナーゼ欠損症の治療
この化合物は、ピルビン酸キナーゼ欠損症などのピルビン酸キナーゼに関連する状態の治療に関連する研究で特定されています。 これには、治療用としての無定形および結晶性ヘミ硫酸塩形態の開発が含まれます .
化学合成
1-シクロプロピル-4-(ピペリジン-4-カルボニル)ピペラジン: は、さまざまな化学構造を作成するために、その特性と反応性を利用して化学合成においても重要です .
分子式研究
研究者は、C13H23N3Oの分子式を研究して、化学や生物学におけるさまざまな用途に不可欠な分子量や構造式などのその特性を理解します .
作用機序
Target of Action
The primary target of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The binding of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine to GABA receptors affects the GABAergic pathway . This pathway is involved in inhibitory neurotransmission in the central nervous system . The downstream effects of this interaction include the paralysis of the worm, which is then dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine’s action include the hyperpolarization of nerve endings and the subsequent paralysis of the worm . This leads to the worm being dislodged from the intestinal lumen and expelled from the body .
生化学分析
Biochemical Properties
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonding interactions with specific residues in proteins, which can influence the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the migration and invasion of certain cell types, which is essential for understanding its role in cancer research .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in proteins, which can alter the protein’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, which can influence its activity and function .
Subcellular Localization
1-Cyclopropyl-4-(piperidine-4-carbonyl)piperazine is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function .
特性
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-3-5-14-6-4-11)16-9-7-15(8-10-16)12-1-2-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNFGJHGISKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)

![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)
![(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464184.png)
![(3S,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464185.png)

![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)



![1-[(3S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464198.png)

